REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH:5]([CH3:16])[CH2:4]1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:16][CH:5]1[CH2:4][CH:3]([CH2:2][NH2:1])[CH2:8][CH2:7][NH:6]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NCC1CC(N(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
29.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The product was eluted with 7M ammonia in MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCC(C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |